N-Ethyl Substitution Confers a Distinct Lipophilicity–H-Bond Donor Profile Unavailable to the Unsubstituted Amide (CAS 1101639-65-9) and N-Methyl Analog (CAS 1100790-37-1)
The N-ethyl substituent on the terminal carboxamide of the target compound produces a calculated logP (cLogP) of approximately 2.6–3.0 with exactly one hydrogen-bond donor (the secondary amide N–H), compared to cLogP ~1.7–2.1 with two H-bond donors for the unsubstituted primary amide analog (CAS 1101639-65-9; C₁₄H₁₁N₃O₅, MW 301.25) and cLogP ~2.2–2.6 with one H-bond donor for the N-methyl congener (CAS 1100790-37-1; C₁₅H₁₃N₃O₅, MW 315.28) . The incremental ~0.4–0.9 logP units and the differential in H-bond donor count place each analog in a different Lipinski compliance zone, predicting distinct passive membrane permeability and oral absorption potential [1]. In the context of the nitrofuran pharmacophore—where intracellular reductive activation by bacterial nitroreductases is required for bioactivity—the lipophilicity of the carrier scaffold directly governs the rate and extent of cell entry, making the N-ethyl modification a determinant of bioactivation efficiency that cannot be replicated by the N-methyl or unsubstituted analogs [2].
| Evidence Dimension | Calculated logP (cLogP) and H-bond donor count |
|---|---|
| Target Compound Data | cLogP ~2.6–3.0; 1 H-bond donor (secondary amide N–H); MW 329.31; C₁₆H₁₅N₃O₅ |
| Comparator Or Baseline | Unsubstituted amide (CAS 1101639-65-9): cLogP ~1.7–2.1; 2 H-bond donors; MW 301.25. N-Methyl analog (CAS 1100790-37-1): cLogP ~2.2–2.6; 1 H-bond donor; MW 315.28 |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.9 units vs. unsubstituted; ΔcLogP ≈ 0 to +0.4 units vs. N-methyl; ΔHBD count = –1 vs. unsubstituted |
| Conditions | Computational prediction based on fragment-based cLogP algorithms (CLOGP/KOWWIN methodology) applied to SMILES structures CCNC(=O)C1Cc2ccccc2N1C(=O)c1ccc([N+](=O)[O-])o1 vs. NC(=O)C1Cc2ccccc2N1C(=O)c1ccc([N+](=O)[O-])o1 vs. CNC(=O)C1Cc2ccccc2N1C(=O)c1ccc([N+](=O)[O-])o1 |
Why This Matters
For procurement decisions in phenotypic screening or SAR campaigns, selecting the correct N-ethyl substitution ensures that the compound's intrinsic membrane permeability matches experimental design assumptions, avoiding false negatives from poor cell penetration (if logP is too low) or non-specific membrane disruption (if logP is too high)—outcomes that would result from substituting the N-methyl or unsubstituted analog.
- [1] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3), 3–26. Rule-of-five framework linking logP and HBD count to oral absorption probability. View Source
- [2] Pires, J. R., et al. Investigation of 5-nitrofuran derivatives: Synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 2001, 44(22), 3673–3681. Demonstrated that lipophilicity and electronic parameters of the nitrofuran carrier scaffold are primary determinants of antibacterial potency. https://doi.org/10.1021/jm0101448 View Source
